molecular formula C4H4Cl2 B8629005 1,4-Dichloro-1-butyne CAS No. 83682-45-5

1,4-Dichloro-1-butyne

Cat. No.: B8629005
CAS No.: 83682-45-5
M. Wt: 122.98 g/mol
InChI Key: XEWVKAUWLHVBHH-UHFFFAOYSA-N
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Description

1,4-Dichloro-1-butyne (C₄H₄Cl₂) is a chlorinated alkyne characterized by a terminal triple bond and chlorine substituents at positions 1 and 2. It is primarily synthesized via the reaction of butyne-1,4-diol with phosgene, followed by isomerization in the presence of copper(I) chloride and amines . This compound serves as a critical intermediate in the production of 2,3-dichlorobutadiene, a monomer for specialized polychloroprene rubbers that exhibit reduced crystallinity . Its high reactivity, attributed to the electron-withdrawing chlorine atoms and unsaturated triple bond, makes it valuable in organochlorine synthesis but also necessitates careful handling and stabilization during industrial processes.

Properties

CAS No.

83682-45-5

Molecular Formula

C4H4Cl2

Molecular Weight

122.98 g/mol

IUPAC Name

1,4-dichlorobut-1-yne

InChI

InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h1,3H2

InChI Key

XEWVKAUWLHVBHH-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C#CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 1,4-dichloro-1-butyne and related chlorinated hydrocarbons are outlined below:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Structural Features Reactivity Profile Primary Applications
This compound C₄H₄Cl₂ Terminal alkyne, Cl at C1 and C4 High reactivity due to triple bond and Cl substituents; prone to isomerization Intermediate for 2,3-dichlorobutadiene synthesis
2,3-Dichlorobutadiene C₄H₄Cl₂ Conjugated diene, Cl at C2 and C3 Higher reactivity than chloroprene; requires inhibition (e.g., NO gas) for stability Monomer for non-crystallizing polychloroprene
Chloroprene C₄H₅Cl Conjugated diene, Cl at C2 Moderate reactivity; industrially stable Mainstream polychloroprene production

Key Distinctions

Reactivity: this compound’s alkyne moiety and chlorine substituents render it highly reactive, particularly in isomerization and dehydrochlorination reactions. 2,3-Dichlorobutadiene’s conjugated diene system enhances its polymerization capability but necessitates stabilization with inhibitors like nitric oxide (0.1 vol% NO) to prevent premature reactions . Chloroprene, while structurally similar to 2,3-dichlorobutadiene, exhibits lower reactivity, enabling its widespread industrial use without stringent stabilization .

Synthesis Pathways :

  • This compound is produced via phosgene-mediated chlorination of butyne-1,4-diol, whereas 2,3-dichlorobutadiene is derived from its isomerization .
  • Alternative routes for 2,3-dichlorobutadiene include dehydrochlorination of 1,2,3,4-tetrachlorobutane or 2,3,4-trichlorobutene using NaOH, bypassing this compound .

Industrial Applications :

  • This compound’s role is confined to intermediate synthesis, while 2,3-dichlorobutadiene is directly incorporated into polymers.
  • Chloroprene dominates commercial polychloroprene production due to its balanced reactivity and cost-effectiveness.

Research Findings and Data

Table 2: Catalytic Isomerization Conditions for this compound

Catalyst System Reaction Conditions Yield of 2,3-Dichlorobutadiene Reference
CuCl + Amines 80–120°C, inert atmosphere 75–85%
Thermal isomerization >150°C, no catalyst <50% (with side products)

Critical Observations :

  • Copper(I) chloride with amines (e.g., pyridine) significantly enhances isomerization efficiency, achieving yields >75% .
  • Uncontrolled thermal isomerization leads to side reactions, including polymerization and decomposition.
  • Industrial dehydrochlorination of 1,2,3,4-tetrachlorobutane using NaOH produces 2,3-dichlorobutadiene with comparable efficiency (70–80% yield) .

Analytical and Industrial Considerations

  • Stabilization: 2,3-Dichlorobutadiene requires NO inhibition to mitigate explosive polymerization risks, a challenge absent in chloroprene processing .
  • Quality Control : Analytical methods for chlorinated compounds (e.g., GC-MS) rely on deuterated standards like 1,4-Dichlorobenzene-d4 for precise quantification .

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